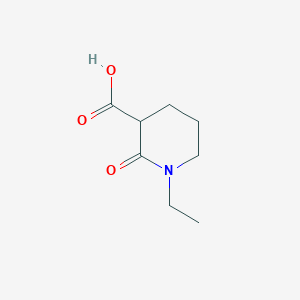
1-Ethyl-2-oxopiperidine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethyl-2-oxopiperidine-3-carboxylic acid is an organic compound with the molecular formula C8H13NO3 It is a derivative of piperidine, a six-membered heterocyclic amine, and features a carboxylic acid group and a ketone group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethyl-2-oxopiperidine-3-carboxylic acid can be synthesized through several methods. One common approach involves the reaction of 3-piperidone with ethyl chloroformate in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the desired product.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process typically includes steps such as solvent extraction, crystallization, and purification to obtain the final product in a highly pure form.
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-2-oxopiperidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxylic acid group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products:
Oxidation: Products include carboxylic acids and ketones.
Reduction: Products include alcohols.
Substitution: Products vary depending on the substituent introduced.
Scientific Research Applications
1-Ethyl-2-oxopiperidine-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.
Industry: The compound is used in the production of various chemical intermediates and specialty chemicals.
Mechanism of Action
The mechanism by which 1-ethyl-2-oxopiperidine-3-carboxylic acid exerts its effects involves interactions with specific molecular targets. The compound can interact with enzymes and receptors, influencing biochemical pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
2-Oxopiperidine-3-carboxylic acid: Lacks the ethyl group, resulting in different chemical properties and reactivity.
3-Carbethoxy-2-piperidone: Similar structure but with an ethoxycarbonyl group instead of a carboxylic acid group.
Ethyl 2-oxopiperidine-3-carboxylate: An ester derivative with different solubility and reactivity.
Uniqueness: 1-Ethyl-2-oxopiperidine-3-carboxylic acid is unique due to the presence of both an ethyl group and a carboxylic acid group, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.
Properties
Molecular Formula |
C8H13NO3 |
|---|---|
Molecular Weight |
171.19 g/mol |
IUPAC Name |
1-ethyl-2-oxopiperidine-3-carboxylic acid |
InChI |
InChI=1S/C8H13NO3/c1-2-9-5-3-4-6(7(9)10)8(11)12/h6H,2-5H2,1H3,(H,11,12) |
InChI Key |
XSYCCYFJDPRSLC-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCCC(C1=O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(1R,4r)-4-methylcyclohexyl]piperazine-1-carboxamide](/img/structure/B15259335.png)
![Methyl 6,6-difluoro-2-azaspiro[3.5]nonane-1-carboxylate](/img/structure/B15259341.png)
![1-[(3-Methoxyphenyl)imino]-1lambda6-thiolan-1-one](/img/structure/B15259349.png)
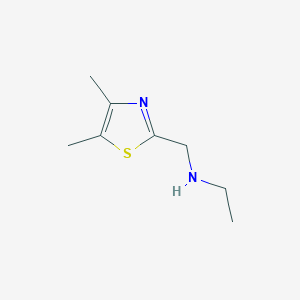

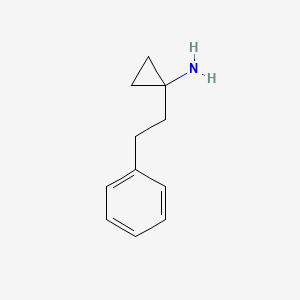

methanol](/img/structure/B15259377.png)
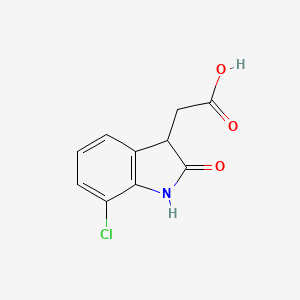
![tert-Butyl 5'-methyl-1',2'-dihydrospiro[azetidine-3,3'-indole]-1-carboxylate](/img/structure/B15259404.png)

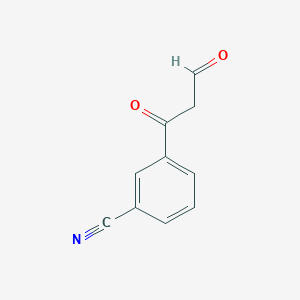
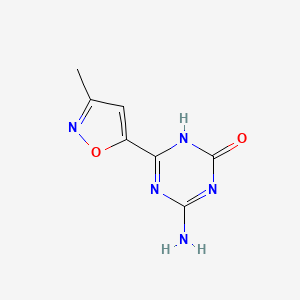
![4-[(Propylsulfonyl)amino]butanoic acid](/img/structure/B15259429.png)
